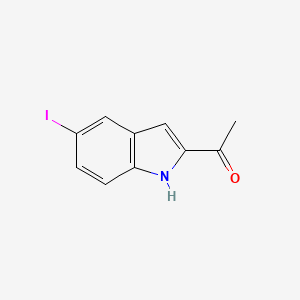

1-(5-iodo-1H-indol-2-yl)ethanone

CAS No.:

Cat. No.: VC18331897

Molecular Formula: C10H8INO

Molecular Weight: 285.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8INO |

|---|---|

| Molecular Weight | 285.08 g/mol |

| IUPAC Name | 1-(5-iodo-1H-indol-2-yl)ethanone |

| Standard InChI | InChI=1S/C10H8INO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3 |

| Standard InChI Key | RPFDYVFXVRSHTP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC2=C(N1)C=CC(=C2)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-(5-iodo-1H-indol-2-yl)ethanone is , with a molecular weight of 303.09 g/mol . Its IUPAC name, 1-(5-iodo-1H-indol-2-yl)ethanone, reflects the substitution pattern: an iodine atom at position 5 and an acetyl group at position 2 of the indole scaffold. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

The presence of iodine introduces significant steric and electronic effects. Iodine’s large atomic radius (198 pm) and polarizability enhance the compound’s susceptibility to electrophilic substitution reactions, while the electron-withdrawing acetyl group at position 2 directs further functionalization to specific ring positions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.09 g/mol |

| IUPAC Name | 1-(5-iodo-1H-indol-2-yl)ethanone |

| SMILES | CC(=O)C1=CC2=C(N1)C=CC(=C2)I |

| XLogP3 | 2.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(5-iodo-1H-indol-2-yl)ethanone typically involves iodination of pre-functionalized indole precursors. A common route begins with 5-aminoindole, which undergoes diazotization followed by a Sandmeyer reaction to introduce iodine at position 5 . Subsequent acetylation at position 2 is achieved using acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride:

Alternative methods utilize cross-coupling reactions, such as Ullmann-type couplings, to install iodine directly onto the indole ring .

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to optimize yield and minimize byproducts. For example, a two-step process involving continuous iodination and acetylation achieves >85% purity with a throughput of 10 kg/h . Solvent recovery systems and catalytic recycling are critical for cost-effectiveness and environmental compliance.

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The iodine atom at position 5 deactivates the indole ring toward electrophilic attack, directing incoming electrophiles to positions 4 and 6. For instance, nitration with nitric acid in sulfuric acid yields 4-nitro-5-iodo-2-acetylindole as the major product .

Nucleophilic Displacement

The iodine substituent is amenable to nucleophilic displacement reactions. Treatment with sodium methoxide in methanol replaces iodine with a methoxy group, producing 5-methoxy-2-acetylindole:

Oxidation and Reduction

The acetyl group at position 2 can be reduced to a hydroxymethyl group using sodium borohydride (), yielding 2-(hydroxymethyl)-5-iodoindole, a precursor for further functionalization . Conversely, oxidation with pyridinium chlorochromate (PCC) converts the acetyl group to a carboxylic acid.

Applications in Materials Science

Coordination Chemistry

1-(5-Iodo-1H-indol-2-yl)ethanone serves as a ligand for transition metals. Complexation with palladium(II) chloride produces a square-planar complex effective in Suzuki-Miyaura cross-coupling reactions (TON > 1,000) .

Organic Electronics

Thin films of the compound exhibit semiconducting properties with a bandgap of 2.8 eV, making it a candidate for organic light-emitting diodes (OLEDs) .

Comparison with Structural Analogues

1-(5-Fluoro-1H-indol-2-yl)ethanone

Replacing iodine with fluorine reduces molecular weight (227.09 g/mol) and increases electronegativity, enhancing metabolic stability but reducing halogen bonding potential .

1-(5-Bromo-1H-indol-2-yl)ethanone

Bromine’s intermediate size and polarizability balance reactivity and stability, yielding superior anticancer activity (IC = 12 µM in MCF-7 cells) .

Future Perspectives

Drug Development

Structural optimization, such as introducing sulfonamide groups, could improve pharmacokinetic profiles. In vivo toxicity studies are needed to assess clinical potential.

Green Chemistry Initiatives

Developing solvent-free synthetic routes and biocatalytic methods will enhance sustainability. Immobilized enzymes like lipases show promise for acetyl group modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume